molecular formula C7H10N2O3 B12052676 2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide

2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide

Cat. No.: B12052676
M. Wt: 170.17 g/mol
InChI Key: GMDNODVNBFNMHC-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a pyrrolidine-2,5-dione ring, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide typically involves the reaction of N-methylacetamide with succinic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as pyridine, to facilitate the formation of the pyrrolidine-2,5-dione ring .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the target compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while substitution reactions result in the formation of various substituted derivatives .

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide stands out due to its unique structural features and versatile applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-methylacetamide

InChI

InChI=1S/C7H10N2O3/c1-8-5(10)4-9-6(11)2-3-7(9)12/h2-4H2,1H3,(H,8,10)

InChI Key

GMDNODVNBFNMHC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C(=O)CCC1=O

Origin of Product

United States

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